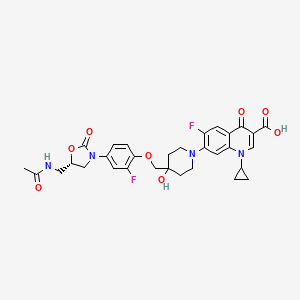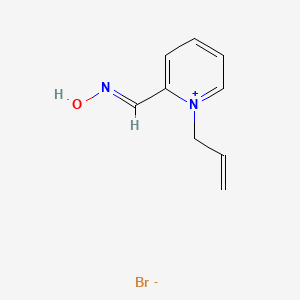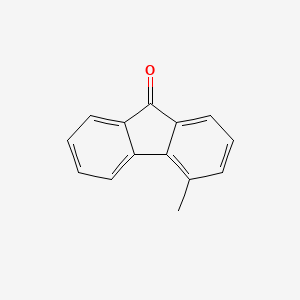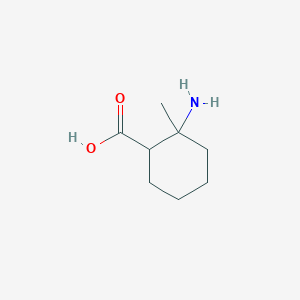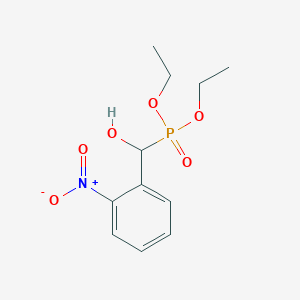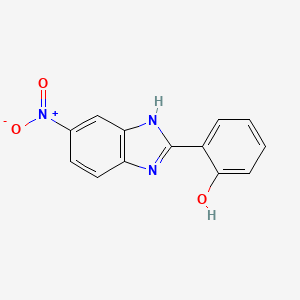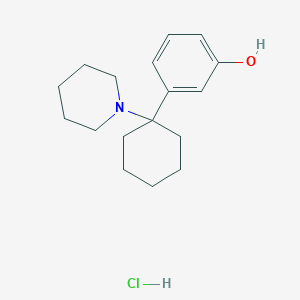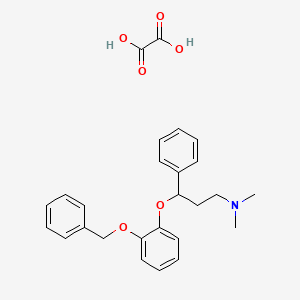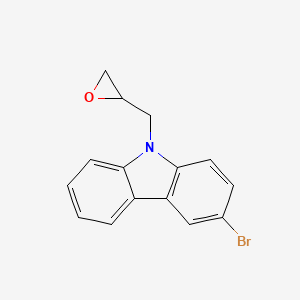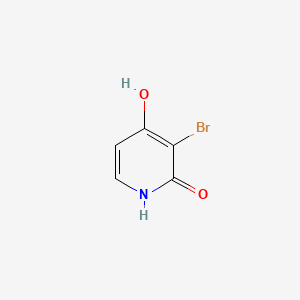
3-Bromo-4-hydroxypyridin-2(1h)-one
Vue d'ensemble
Description
“3-Bromo-4-hydroxypyridin-2(1h)-one” is a brominated derivative of pyridinone. Pyridinones are a type of organic compound that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carbonyl group . The “3-Bromo” indicates that there is a bromine atom attached to the third carbon in the ring, and the “4-hydroxy” indicates that there is a hydroxyl group attached to the fourth carbon in the ring.
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-hydroxypyridin-2(1h)-one” would consist of a six-membered pyridine ring with a bromine atom attached at the 3-position and a hydroxyl group at the 4-position. The carbonyl group would be at the 2-position, adjacent to the nitrogen atom in the ring .Chemical Reactions Analysis
As a brominated organic compound, “3-Bromo-4-hydroxypyridin-2(1h)-one” could potentially undergo various types of reactions. For example, it could participate in nucleophilic substitution reactions, where the bromine atom is replaced by another group . The presence of the carbonyl and hydroxyl groups could also allow for reactions such as condensation or esterification.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-hydroxypyridin-2(1h)-one” would depend on its molecular structure. As a brominated organic compound, it would likely be relatively heavy and could be expected to have a higher boiling point and lower volatility compared to non-brominated analogs .Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYBXXIHALNBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxypyridin-2(1h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



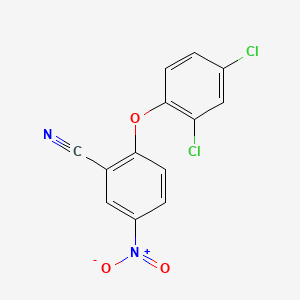
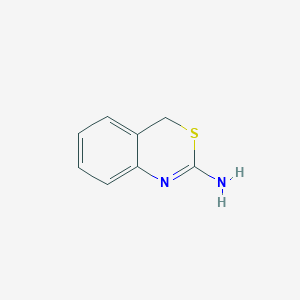
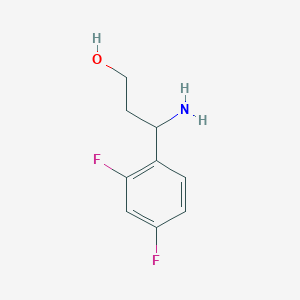
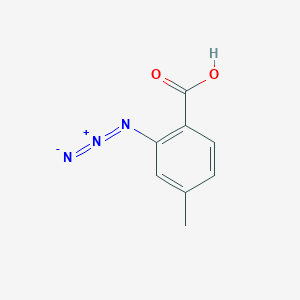
![Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester](/img/structure/B1660570.png)
